![molecular formula C15H15N3O B1372560 5-{[(3-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1038265-38-1](/img/structure/B1372560.png)
5-{[(3-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives like our compound of interest have been reported to exhibit significant antibacterial and antifungal activities. This is due to their ability to interfere with the synthesis of the cell wall in microbes or inhibit critical enzymes within the microbial cells. The compound could be explored for its potential use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and fungi .
Anti-inflammatory Properties
The structural similarity of imidazole derivatives to biologically active natural products suggests that they may possess anti-inflammatory properties. This can be particularly useful in the development of new medications for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Potential
Imidazole compounds have shown promise in anticancer research, particularly in kinase inhibition, which is a common target in cancer therapy. The compound could be investigated for its efficacy in inhibiting cancer cell growth and survival, potentially leading to new treatments for various types of cancer .
Neuroprotective Effects
Given the neuroactive properties of some imidazole derivatives, there’s a possibility that our compound could serve as a lead compound in the development of neuroprotective drugs. These could be used to treat neurodegenerative diseases like Alzheimer’s and Parkinson’s by protecting neuronal cells from damage .
Antidiabetic Activity
Imidazole derivatives have been associated with antidiabetic activity, suggesting that they could be used to modulate blood sugar levels. Research into this application could lead to new therapeutic agents for managing diabetes mellitus .
Cardiovascular Applications
The modulation of certain imidazole receptors has been linked to cardiovascular effects, such as lowering blood pressure and heart rate. This compound could be studied for its potential cardiovascular benefits, possibly leading to new treatments for hypertension and other heart-related conditions .
Analgesic Effects
Some imidazole derivatives are known to possess analgesic properties, making them potential candidates for pain management. The compound could be researched for its ability to alleviate pain without the side effects associated with traditional analgesics .
Gastrointestinal Therapeutics
Imidazole compounds have been used in the treatment of gastrointestinal disorders due to their ability to inhibit gastric acid secretion. This compound could be explored for its use in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
properties
IUPAC Name |
5-[(3-methylphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-3-2-4-11(7-10)9-16-12-5-6-13-14(8-12)18-15(19)17-13/h2-8,16H,9H2,1H3,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLIEJLAIGARDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC3=C(C=C2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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